
(R)-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of multiple functional groups, including phosphate and carbonate esters, makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Attachment of the Propan-2-yl Group:
Phosphorylation: The phosphoryl group is introduced using phosphorylating agents such as phosphorus oxychloride or phosphoramidites.
Carbonate Ester Formation: The final step involves the formation of the carbonate esters by reacting the intermediate with diisopropyl carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or carbonate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and function. The presence of the purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. Additionally, the phosphate and carbonate ester groups can participate in various biochemical reactions, further influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl dicarbonate
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate
- Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (phenoxy)phosphoryl)-D-alaninate
Uniqueness
What sets ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) apart from similar compounds is the presence of the methoxymethyl group, which can enhance its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical properties, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C21H34N5O11P |
|---|---|
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
[[(2R)-1-[6-(methoxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H34N5O11P/c1-14(2)36-20(27)31-11-34-38(29,35-12-32-21(28)37-15(3)4)13-33-16(5)7-26-9-24-17-18(25-10-30-6)22-8-23-19(17)26/h8-9,14-16H,7,10-13H2,1-6H3,(H,22,23,25)/t16-/m1/s1 |
Clave InChI |
FLYLLIXEXGACLV-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)NCOC)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
SMILES canónico |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCOC)OCOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)


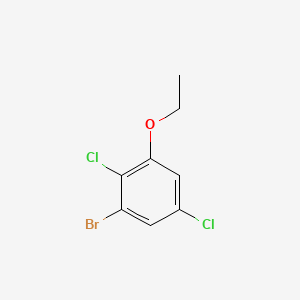
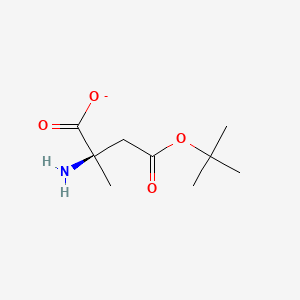

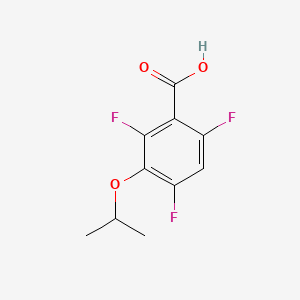
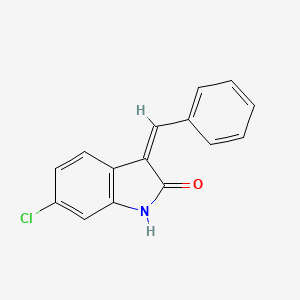
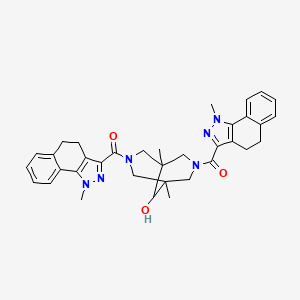

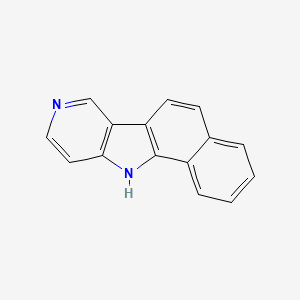
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
